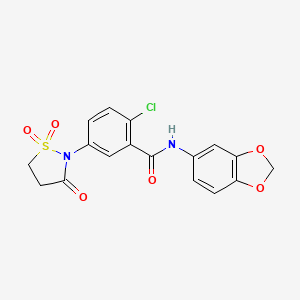

N-(1,3-benzodioxol-5-yl)-2-chloro-5-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide

Description

N-(1,3-Benzodioxol-5-yl)-2-chloro-5-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide is a benzamide derivative featuring a chloro substituent at the 2-position, a 1,2-thiazolidin-3-one-1,1-dioxide moiety at the 5-position, and an N-linked 1,3-benzodioxol-5-yl group. The thiazolidinone-dioxide ring contributes to electronic and steric properties, while the benzodioxol group enhances lipophilicity.

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-chloro-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O6S/c18-13-3-2-11(20-16(21)5-6-27(20,23)24)8-12(13)17(22)19-10-1-4-14-15(7-10)26-9-25-14/h1-4,7-8H,5-6,9H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJLSIYVAORIBCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)N(C1=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,3-benzodioxol-5-yl)-2-chloro-5-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound consists of a benzodioxole moiety linked to a thiazolidine derivative through a benzamide linkage. The presence of chlorine and dioxido groups enhances its reactivity and biological interaction potential.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing benzodioxole have shown moderate to significant antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus . The structure-activity relationship (SAR) suggests that the lipophilicity of the compound may play a crucial role in its antimicrobial efficacy.

Table 1: Antimicrobial Activity Against Common Bacterial Strains

| Bacterial Strain | Activity (MIC in µg/mL) |

|---|---|

| Escherichia coli | 15.0 |

| Staphylococcus aureus | 20.5 |

| Klebsiella pneumoniae | 25.0 |

| Pseudomonas aeruginosa | 30.0 |

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on various enzymes. Notably, thiazolidine derivatives have shown promising results in inhibiting cholinesterase enzymes, which are critical in neurodegenerative diseases. For instance, one study reported an IC50 value of 46.42 µM for butyrylcholinesterase inhibition . This suggests that this compound may possess similar inhibitory capabilities.

Table 2: Enzyme Inhibition Data

| Enzyme | IC50 (µM) |

|---|---|

| Butyrylcholinesterase | 46.42 |

| Acetylcholinesterase | 157.31 |

Case Studies and Research Findings

A notable case study involved the synthesis and biological evaluation of several benzodioxole derivatives, including this compound. The study highlighted its potential as an anticancer agent through screening against multicellular spheroids . The compound exhibited selective cytotoxicity towards cancer cells while showing minimal toxicity to normal cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues include:

Key Differences and Implications

- In contrast, the piperazine group in ’s analogue introduces basicity (pKa ~12.3), enhancing solubility and bioavailability . The chloro substituent at the 2-position is conserved in both the target and ’s compound, likely contributing to steric and electronic interactions with biological targets.

Synthetic Routes :

- and highlight the use of carbodiimide-mediated coupling (EDC/HOBt) for amide bond formation, a method likely applicable to the target compound .

- Purification methods vary: employs PE/EtOAc (3:7), suggesting moderate polarity, while the target compound may require alternative chromatographic conditions due to its distinct substituents .

- The benzodioxol group may confer distinct binding interactions compared to the piperazine group, influencing selectivity or potency .

Physicochemical Properties

- Density and Solubility : ’s compound has a predicted density of 1.365 g/cm³, whereas the target’s benzodioxol group likely reduces density slightly. The absence of a basic group (e.g., piperazine) in the target may lower solubility .

- pKa : The piperazine substituent in ’s compound results in a pKa of ~12.3, favoring protonation under physiological conditions. The target’s benzodioxol group lacks ionizable groups, suggesting neutral behavior at physiological pH .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.